molecular formula C8H9BrO B1291987 3-Bromo-4-ethylphenol CAS No. 540495-28-1

3-Bromo-4-ethylphenol

Cat. No. B1291987
Key on ui cas rn: 540495-28-1
M. Wt: 201.06 g/mol
InChI Key: WZWBUTQYRRJSMC-UHFFFAOYSA-N
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Patent
US06924400B2

Procedure details

In a manner similar to that of Example 1(d), by reacting 27 g (135 mmol) of 3-bromo-4-ethylphenylamine with 11 g (162 mmol) of sodium nitrite, and after purification by chromatography on a column of silica eluted with a mixture of heptane and ethyl acetate (90/10), 13 g (49%) of the expected product are obtained in the form of a brown oil.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4](N)[CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9].N([O-])=[O:12].[Na+]>>[Br:1][C:2]1[CH:3]=[C:4]([OH:12])[CH:5]=[CH:6][C:7]=1[CH2:8][CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
BrC=1C=C(C=CC1CC)N
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
N(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after purification by chromatography on a column of silica
WASH
Type
WASH
Details
eluted with a mixture of heptane and ethyl acetate (90/10), 13 g (49%) of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a brown oil

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=CC1CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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